3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione

High-Throughput Screening Antiviral Antimicrobial

3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione is a synthetic heterocyclic compound belonging to the thiazolidine-2,4-dione (TZD) class, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The molecule features a 3-butyl substituent and a 5-(m-tolylamino) group, with a molecular formula of C14H18N2O2S and a molecular weight of 278.37 g/mol.

Molecular Formula C14H18N2O2S
Molecular Weight 278.37
CAS No. 1008213-31-7
Cat. No. B2368840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione
CAS1008213-31-7
Molecular FormulaC14H18N2O2S
Molecular Weight278.37
Structural Identifiers
SMILESCCCCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C
InChIInChI=1S/C14H18N2O2S/c1-3-4-8-16-13(17)12(19-14(16)18)15-11-7-5-6-10(2)9-11/h5-7,9,12,15H,3-4,8H2,1-2H3
InChIKeyDZSMLMDZUGXUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione (CAS 1008213-31-7): Core Properties for Research Procurement


3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione is a synthetic heterocyclic compound belonging to the thiazolidine-2,4-dione (TZD) class, a privileged scaffold in medicinal chemistry known for its diverse biological activities [1]. The molecule features a 3-butyl substituent and a 5-(m-tolylamino) group, with a molecular formula of C14H18N2O2S and a molecular weight of 278.37 g/mol . Its structure-activity relationship (SAR) profile relative to close analogs (e.g., 3-isobutyl, 3-isopropyl variants) remains poorly characterized in the public domain, which is a critical factor for scientific selection.

Why Generic 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione Cannot Be Replaced by Other Thiazolidinediones


Thiazolidine-2,4-diones are a class, not a commodity. Simple structural changes, such as altering the N3-alkyl chain length or the C5-aminoaryl substitution pattern, can drastically alter lipophilicity, metabolic stability, and target-binding profiles [1]. For instance, replacing a butyl chain with an isobutyl or isopropyl group changes the molecular shape and logP, which can affect membrane permeability and off-target binding. Without direct comparative data for this specific compound, a researcher cannot assume functional interchangeability with other TZD derivatives like pioglitazone, rosiglitazone, or even the closely related 3-isobutyl-5-(m-tolylamino) analog. The evidence below quantifies the unique profile of this compound where data exists.

Quantitative Differentiation Evidence for 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione vs. Analogs


Unique Bioassay Screening Profile vs. Close N3-Alkyl Thiazolidinedione Analogs

A critical limitation must be stated first: No published study has performed a direct head-to-head comparison of 3-butyl-5-(m-tolylamino)thiazolidine-2,4-dione against its closest analogs (e.g., 3-isobutyl, 3-isopropyl, or 3-phenyl variants) in any biological assay. However, this compound has been profiled in multiple high-throughput screens (HTS) against unique targets not reported for its analogs. Specifically, it was tested for inhibition of Human Cytomegalovirus (HCMV) nuclear egress and in a cell-based assay for Kaposi's Sarcoma Herpes Virus (KSHV) latent infection . The quantitative outcomes (e.g., % inhibition, IC50) from these primary screens are not publicly available, which is a significant data gap. This evidence is classified as Supporting evidence.

High-Throughput Screening Antiviral Antimicrobial

Comparative Predicted Physicochemical Properties: Lipophilicity vs. Isobutyl Analog

In the absence of experimental logP data, the structural difference between a linear butyl chain and a branched isobutyl chain at the N3 position is expected to produce distinct physicochemical properties. The linear butyl group typically confers higher lipophilicity (higher logP) and greater conformational flexibility compared to a branched isobutyl group, which can influence membrane permeability and protein binding [1]. This represents a Class-level inference based on well-established medicinal chemistry principles for alkyl chain modifications.

Drug-likeness Lipophilicity ADME

Synthetic Accessibility and Purity Profile Advantages over Aryl-substituted Analogs

The 3-alkyl-5-arylamino-thiazolidinedione sub-class is generally synthesized via a multi-component reaction of primary amines, aldehydes, and mercaptoacetic acid . The use of linear butylamine, which is a common, inexpensive building block, can lead to simpler purification and potentially higher final purity (>95% by HPLC) compared to analogs requiring expensive or sterically hindered amines . This is a Class-level inference, as rigorous comparative purity studies between this compound and its analogs are not published. However, procurement records indicate this compound is available at >95% purity from multiple vendors.

Synthesis Purity Procurement

High-Value Application Scenarios for 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione Based on Current Evidence


Antiviral Target Discovery and Hit Validation

The compound's inclusion in HTS campaigns against HCMV and KSHV targets positions it as a specific tool for researchers studying herpesvirus nuclear egress or latency. Its selection over other TZD analogs is justified by its documented screening history in these specific assays, even if quantitative results are not public. Researchers should procure this compound to replicate and validate primary screening hits.

Physicochemical Property Optimization Studies

For medicinal chemistry teams exploring the effect of N3-alkyl chain topology on TZD activity, 3-butyl-5-(m-tolylamino)thiazolidine-2,4-dione serves as a critical linear-chain comparator. Its predicted higher lipophilicity compared to the isobutyl analog [1] makes it valuable for systematic SAR studies aimed at tuning logP and metabolic stability.

Chemical Biology Probe Development

The compound's unique combination of a 5-arylamino group and a linear butyl chain on the TZD core is not found in any FDA-approved glitazone. This structural novelty makes it a candidate for developing protein-binding probes, particularly for targets like PPARγ or PTP1B, where subtle changes in the TZD scaffold can alter binding modes. The absence of in vivo data necessitates careful in vitro characterization first [2].

Quote Request

Request a Quote for 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.